(4R,4'R,5R,5'R)-2,2'-(2,3-Dhydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (4R,4'R,5R,5'R)-2,2'-(2,3-Dhydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16782831
InChI: InChI=1S/C39H32N2O2/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)42-37(40-33)39(25-31-23-13-14-24-32(31)26-39)38-41-34(28-17-7-2-8-18-28)36(43-38)30-21-11-4-12-22-30/h1-24,33-36H,25-26H2
SMILES:
Molecular Formula: C39H32N2O2
Molecular Weight: 560.7 g/mol

(4R,4'R,5R,5'R)-2,2'-(2,3-Dhydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

CAS No.:

Cat. No.: VC16782831

Molecular Formula: C39H32N2O2

Molecular Weight: 560.7 g/mol

* For research use only. Not for human or veterinary use.

(4R,4'R,5R,5'R)-2,2'-(2,3-Dhydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) -

Specification

Molecular Formula C39H32N2O2
Molecular Weight 560.7 g/mol
IUPAC Name 2-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C39H32N2O2/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)42-37(40-33)39(25-31-23-13-14-24-32(31)26-39)38-41-34(28-17-7-2-8-18-28)36(43-38)30-21-11-4-12-22-30/h1-24,33-36H,25-26H2
Standard InChI Key UYCBNAKEMVGOCN-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2CC1(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8

Introduction

(4R,4'R,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a complex organic compound with a specific stereochemistry. It features a 2,3-dihydro-1H-indene backbone linked to two 4,5-diphenyl-4,5-dihydrooxazole units. This compound is notable for its high purity, typically available at 95%, and its molecular weight of 560.70 g/mol .

Synthesis and Preparation

The synthesis of this compound involves complex organic chemistry techniques. While specific synthesis methods for this exact compound are not widely detailed, similar compounds often require multi-step reactions involving the formation of oxazole rings and the incorporation of indene units. The use of chiral catalysts or reagents can help achieve the desired stereochemistry.

Research Findings and Applications

Research on this compound is limited, but its structural features suggest potential applications in fields such as materials science or pharmaceuticals. The presence of oxazole rings and phenyl groups can contribute to biological activity or optical properties.

Biological Activity

While specific biological activity data for this compound are not available, similar oxazole-containing compounds have shown promise in various biological assays, including cytotoxicity against cancer cell lines.

Materials Science Applications

The compound's structure, featuring aromatic rings and a chiral backbone, might be of interest for applications in optoelectronics or as a ligand in coordination chemistry.

Analytical Techniques

Characterization of this compound typically involves advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and stereochemistry.

  • Mass Spectrometry (MS): Provides molecular weight confirmation.

  • Infrared Spectroscopy (IR): Helps identify functional groups.

Comparison with Related Compounds

A related compound with a similar structure but different stereochemistry is (4S,4'S,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole), which shares the same molecular formula and weight but differs in its chiral centers .

Data Comparison

CompoundCAS NumberStereochemistryMolecular FormulaMolecular Weight
(4R,4'R,5R,5'R)2757085-87-1(4R,4'R,5R,5'R)C₃₉H₃₂N₂O₂560.70 g/mol
(4S,4'S,5R,5'R)2828432-09-1(4S,4'S,5R,5'R)C₃₉H₃₂N₂O₂560.70 g/mol

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